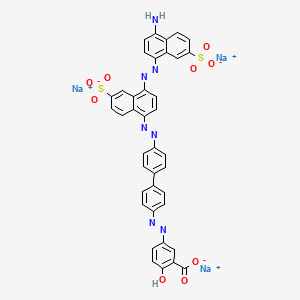

C.I. Direct Brown 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6360-29-8 |

|---|---|

Molecular Formula |

C39H24N7Na3O9S2 |

Molecular Weight |

867.8 g/mol |

IUPAC Name |

trisodium;5-[[4-[4-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C39H27N7O9S2.3Na/c40-34-14-15-36(31-20-27(56(50,51)52)10-12-29(31)34)45-46-37-17-16-35(30-13-11-28(21-32(30)37)57(53,54)55)44-42-25-7-3-23(4-8-25)22-1-5-24(6-2-22)41-43-26-9-18-38(47)33(19-26)39(48)49;;;/h1-21,47H,40H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

RJDWQVFKQLBFBW-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

6360-29-8 |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Direct Brown 27: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Brown 27 is a synthetic dye belonging to the trisazo class of compounds.[1] As a direct dye, it is utilized in various industrial applications for coloring cellulosic fibers. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and manufacturing process.

Chemical Identity and Structure

This compound is a complex organic molecule characterized by the presence of three azo groups (-N=N-), which are responsible for its color. Its systematic name and key identifiers are summarized below.

| Identifier | Value |

| C.I. Name | Direct Brown 27 |

| C.I. Number | 31725 |

| CAS Number | 6360-29-8[1] |

| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂[1][2] |

| Molecular Weight | 867.75 g/mol [1][2] |

| Molecular Structure Class | Trisazo[1] |

Physicochemical Properties

The physical and chemical properties of this compound determine its suitability for various applications.

| Property | Description |

| Appearance | Dark red-light brown solid.[1] |

| Solubility | Soluble in water, forming a brown solution. Soluble in ethanol, resulting in a shallow red sauce colored solution.[1] |

| Behavior in Strong Acid | In concentrated sulfuric acid, it appears blue to blue-black. Upon dilution, a light olive-green precipitation is formed.[1] |

| Behavior in Strong Base | Addition of a thick sodium hydroxide solution results in an orange-brown precipitation.[1] |

| Behavior with Hydrochloric Acid | Addition of strong hydrochloric acid to the dye solution leads to an olive-green precipitation.[1] |

Synthesis and Manufacturing

The production of this compound involves a multi-step diazotization and coupling process. The key stages of the synthesis are outlined below.

Caption: Manufacturing process of this compound.

The synthesis begins with the double nitriding of 4-(4-aminophenyl)benzenamine, which is then coupled first with 2-hydroxybenzoic acid and subsequently with 8-aminonaphthalene-2-sulfonic acid.[1] The resulting product undergoes another diazotization and is finally coupled with 5-aminonaphthalene-2-sulfonic acid to yield this compound.[1]

Logical Relationships of Compound Information

The following diagram illustrates the interconnectedness of the information presented in this guide.

Caption: Information hierarchy for this compound.

References

Synthesis Pathway of C.I. Direct Brown 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Brown 27, a trisazo dye, is synthesized through a multi-step process involving sequential diazotization and coupling reactions. This technical guide outlines the established synthesis pathway, providing a detailed, though generalized, experimental protocol for each stage. The synthesis commences with the double diazotization of 4-(4-aminophenyl)benzenamine, which then undergoes a series of coupling reactions with 2-hydroxybenzoic acid, 8-aminonaphthalene-2-sulfonic acid, and finally 5-aminonaphthalene-2-sulfonic acid. This document provides a comprehensive overview of the chemical intermediates and reactions involved, presented in a structured format to aid researchers in the replication and potential optimization of this synthesis.

Introduction

This compound is a complex trisazo dye characterized by its brown hue. Its synthesis is a classic example of azo dye chemistry, relying on the formation of diazonium salts from aromatic amines and their subsequent electrophilic substitution reaction with activated aromatic compounds. Understanding the synthesis of such dyes is crucial for the development of new colorants and for professionals in fields where dye chemistry is relevant. This guide aims to provide an in-depth look at the synthesis of this compound, based on established chemical principles.

Overview of the Synthesis Pathway

The synthesis of this compound proceeds through the following key steps:

-

Double Diazotization of 4-(4-aminophenyl)benzenamine: The synthesis is initiated by the conversion of both amino groups of the starting material into diazonium salts.

-

First Coupling Reaction: The resulting bis-diazonium salt is first coupled with 2-hydroxybenzoic acid.

-

Second Coupling Reaction: The mono-azo intermediate then undergoes a second coupling reaction with 8-aminonaphthalene-2-sulfonic acid.

-

Third Diazotization: The amino group on the 8-aminonaphthalene-2-sulfonic acid moiety of the disazo intermediate is then diazotized.

-

Final Coupling Reaction: The final step involves the coupling of the newly formed diazonium salt with 5-aminonaphthalene-2-sulfonic acid to yield the final trisazo dye, this compound.

Chemical Intermediates

The following table summarizes the key chemical compounds involved in the synthesis of this compound.

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-(4-aminophenyl)benzenamine | C₁₂H₁₂N₂ | Starting Material |

| 2-Hydroxybenzoic acid | C₇H₆O₃ | First Coupling Component |

| 8-Aminonaphthalene-2-sulfonic acid | C₁₀H₉NO₃S | Second Coupling Component |

| 5-Aminonaphthalene-2-sulfonic acid | C₁₀H₉NO₃S | Final Coupling Component |

| Sodium Nitrite | NaNO₂ | Diazotizing Agent |

| Hydrochloric Acid | HCl | Catalyst for Diazotization |

| This compound | C₃₅H₂₄N₈Na₂O₉S₂ | Final Product |

Experimental Protocols

The following are generalized experimental protocols for each major step in the synthesis of this compound. These protocols are based on standard procedures for diazotization and azo coupling reactions and may require optimization for this specific synthesis.

Double Diazotization of 4-(4-aminophenyl)benzenamine

-

Preparation of Amine Salt: Dissolve a molar equivalent of 4-(4-aminophenyl)benzenamine in a dilute solution of hydrochloric acid. The solution should be cooled to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: A solution of two molar equivalents of sodium nitrite in cold water is added dropwise to the amine salt solution. The temperature should be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.

First Coupling Reaction with 2-Hydroxybenzoic Acid

-

Preparation of Coupling Component Solution: Dissolve one molar equivalent of 2-hydroxybenzoic acid in a dilute aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C.

-

Coupling: The cold bis-diazonium salt solution from step 4.1 is slowly added to the prepared 2-hydroxybenzoic acid solution. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range to facilitate the coupling reaction. The mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

Second Coupling Reaction with 8-Aminonaphthalene-2-sulfonic Acid

-

Preparation of Coupling Component Solution: Dissolve one molar equivalent of 8-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate to form the sodium salt. Cool the solution to 0-5 °C.

-

Coupling: The solution containing the mono-azo intermediate from step 4.2 is added slowly to the prepared 8-aminonaphthalene-2-sulfonic acid solution. The pH is maintained in the weakly alkaline range. The reaction mixture is stirred until the coupling is complete.

Third Diazotization

-

Diazotization of the Intermediate: The disazo intermediate from step 4.3 is dissolved in a dilute hydrochloric acid solution and cooled to 0-5 °C. A solution of one molar equivalent of sodium nitrite in cold water is then added dropwise, maintaining the low temperature. The completion of the diazotization is checked with starch-iodide paper.

Final Coupling Reaction with 5-Aminonaphthalene-2-sulfonic Acid

-

Preparation of Coupling Component Solution: Dissolve one molar equivalent of 5-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate and cool to 0-5 °C.

-

Coupling: The diazonium salt solution from step 4.4 is slowly added to the solution of 5-aminonaphthalene-2-sulfonic acid. The pH is maintained in the weakly alkaline range. Stirring is continued until the formation of the final trisazo dye, this compound, is complete.

-

Isolation and Purification: The dye is typically salted out from the reaction mixture by the addition of sodium chloride. The precipitated dye is then collected by filtration, washed with a brine solution, and dried. Further purification can be achieved by recrystallization.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis pathway of this compound.

Quantitative Data

Conclusion

This technical guide provides a comprehensive overview of the synthesis pathway for this compound. While specific, validated experimental protocols and quantitative data are lacking in publicly accessible literature, the outlined steps, based on fundamental principles of azo dye chemistry, offer a solid foundation for researchers to approach the synthesis of this complex dye. Further experimental work is required to establish optimized reaction conditions and to fully characterize the final product.

In-Depth Technical Guide: C.I. 31725 (Direct Black 38)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

This technical guide provides a comprehensive overview of the chemical and toxicological properties of C.I. 31725, an azo dye also known as Direct Black 38.

| Identifier | Value |

| Chemical Name | C.I. 31725 |

| Synonym | Direct Black 38 |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂[1][2] |

| CAS Number | 1937-37-7[1][2] |

| Molecular Weight | 781.73 g/mol [1] |

Toxicological Profile: Metabolism and Genotoxicity

Direct Black 38 is a benzidine-based azo dye. Its toxicity is primarily attributed to its metabolic conversion to benzidine, a known human carcinogen.[3][4][5][6][7][8][9] This biotransformation is a critical aspect of its risk assessment.

Metabolic Pathway

The primary metabolic pathway of Direct Black 38 involves the reductive cleavage of its azo bonds. This process is initiated by azoreductases present in the intestinal microbiota and the liver, leading to the release of benzidine.[3][4][7] Subsequent metabolism of benzidine can occur, resulting in the formation of various metabolites, including 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl, which have been identified in studies using human intestinal microbiota.[3]

Genotoxicity

The genotoxic effects of Direct Black 38 are well-documented and are a direct consequence of its metabolism to benzidine. Key experimental findings include:

-

Unscheduled DNA Synthesis (UDS): Direct Black 38 has been shown to induce unscheduled DNA synthesis in the liver of rats in vivo, indicating DNA damage and repair.

-

Micronucleus Formation: In vivo studies in rats have demonstrated that Direct Black 38 can induce the formation of micronuclei in bone marrow cells, a marker of chromosomal damage.

-

Ames Test: While Direct Black 38 itself may not be mutagenic, its reductive metabolites, particularly benzidine, show mutagenic activity in the Salmonella typhimurium (Ames) test, especially after metabolic activation with S9 mix.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of results.

Unscheduled DNA Synthesis (UDS) Assay in Rat Liver (In Vivo)

This assay measures the repair of DNA damage in hepatocytes following in vivo exposure to a test substance.

Experimental Workflow:

References

- 1. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Black 38 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 9. Benzidine - Cancer-Causing Substances - NCI [cancer.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Oxo-3,4-dihydropyrazine-2-carboxamide (CAS 6360-29-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Oxo-3,4-dihydropyrazine-2-carboxamide (CAS 6360-29-8), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines computational predictions with established experimental protocols for the determination of key physicochemical parameters.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties of 3-Oxo-3,4-dihydropyrazine-2-carboxamide. It is crucial to note that while computationally predicted values provide valuable estimates, they should be confirmed through experimental validation.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₅N₃O₂ | --- | PubChem[1] |

| Molecular Weight | 139.11 g/mol | --- | PubChem[1] |

| Melting Point | Data not available | Experimental | --- |

| pKa (acidic) | Predicted: ~7-8 | Computational | |

| pKa (basic) | Predicted: ~1-2 | Computational | |

| Aqueous Solubility | Data not available | Experimental | --- |

| LogP | -1.2 (Predicted) | Computational | PubChem[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of 3-Oxo-3,4-dihydropyrazine-2-carboxamide are outlined below. These are general protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[2]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3][4] The packing is achieved by tapping the tube gently or by dropping it through a longer glass tube to ensure a dense packing.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[2]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[2] An initial rapid heating can be done to determine an approximate melting range.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[2]

-

Cooling and Repetition: The apparatus is allowed to cool, and the determination is repeated at least once more with a fresh sample to ensure accuracy.[2]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[6][7]

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1-10 mM) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility. The ionic strength of the solution is usually kept constant by adding a background electrolyte like KCl.[6]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[6][8]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[6][8]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., distilled water) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the excess solid by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.[9]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is a key indicator of its lipophilicity.[11][12]

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: The two phases are allowed to separate completely. A sample is carefully taken from each phase for analysis.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[13]

Visualizations

Proposed Synthetic Workflow

The synthesis of 3-Oxo-3,4-dihydropyrazine-2-carboxamide can be conceptually approached through the hydrolysis of a nitrile precursor, a common method for preparing carboxamides in this chemical class.

Caption: A proposed synthetic route to 3-Oxo-3,4-dihydropyrazine-2-carboxamide.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid compound using the capillary method.

Caption: A logical workflow for determining the melting point of a solid.

Biological Context and Potential Significance

While specific biological activity for 3-Oxo-3,4-dihydropyrazine-2-carboxamide is not extensively documented in the reviewed literature, the pyrazinecarboxamide scaffold is a well-known pharmacophore. For instance, Pyrazinamide is a first-line medication for the treatment of tuberculosis. Furthermore, various derivatives of pyrazine-2-carboxamide have been synthesized and investigated for their potential antimicrobial and antiviral activities.[15] The physicochemical properties outlined in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and are essential for its further development as a potential therapeutic agent.

References

- 1. 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | C5H5N3O2 | CID 294642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Direct Brown 27

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of the solubility of the trisazo dye, Direct Brown 27 (C.I. 31725; CAS 6360-29-8). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, general solubility characteristics of direct dyes, and detailed experimental protocols for determining solubility in aqueous and organic solvents.

Introduction to Direct Brown 27

Direct Brown 27 is a water-soluble dye used in the textile, paper, and leather industries. Its solubility is a critical parameter for its application in dyeing processes, influencing the dye bath's preparation, stability, and the uniformity of coloration. The molecular structure of Direct Brown 27, which includes sulfonic acid groups, imparts its solubility in aqueous media.

Solubility Data

A thorough review of scientific literature, technical data sheets, and safety data sheets reveals a lack of precise, publicly available quantitative solubility data for Direct Brown 27. The available information is primarily qualitative.

Qualitative Solubility of Direct Brown 27

The table below summarizes the observed solubility of Direct Brown 27 in common solvents.

| Solvent | Solubility Description | Observation | Citation |

| Water | Soluble | Forms a brown solution | [1] |

| Ethanol | Soluble | Forms a shallow red sauce colored solution | [1] |

Factors Influencing Aqueous Solubility of Direct Dyes

The solubility of direct dyes like Direct Brown 27 in aqueous solutions is influenced by several factors:

-

Temperature: The solubility of direct dyes in water generally increases with a rise in temperature. This is a crucial factor in the preparation of dye baths.

-

pH: The pH of the aqueous solution can affect the solubility of the dye.

-

Water Hardness: Direct dyes are sensitive to hard water. The presence of calcium and magnesium ions can lead to the formation of insoluble precipitates, which can cause spotting on dyed materials. It is recommended to use softened or deionized water for dye dissolution.

-

Additives: For direct dyes with poor solubility, the addition of agents like soda ash (sodium carbonate) can help to improve dissolution.

Illustrative Quantitative Solubility of Other Dyes

To provide a reference for the range of solubilities that can be expected for similar dyes, the following table presents quantitative data for other direct and solvent dyes.

| Dye Name | CAS Number | Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Direct Brown 95 | 16071-86-6 | Water | 80-85 | 5 to 10 | [2] |

| Direct Brown 95 | 16071-86-6 | Ethanol | Not Specified | Slightly Soluble | [2] |

| Direct Brown 95 | 16071-86-6 | Acetone | Not Specified | Insoluble | [2] |

Experimental Protocols for Solubility Determination

For researchers and professionals who need to determine the precise solubility of Direct Brown 27 in specific solvents, standardized methods should be followed. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a robust framework for determining water solubility.

OECD 105: Water Solubility

This guideline describes two primary methods: the Flask Method for solubilities above 10 mg/L and the Column Elution Method for solubilities below this threshold. Given that Direct Brown 27 is described as "soluble" in water, the Flask Method is the more appropriate starting point.

Flask Method Protocol:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding an excess of the dye to the solvent and observing the dissolution over time.

-

Apparatus:

-

Constant temperature bath (e.g., 20 ± 0.5 °C and 37 ± 0.5 °C).

-

Flasks of sufficient size with stoppers.

-

Stirring mechanism (e.g., magnetic stirrer).

-

Centrifuge with temperature control.

-

Analytical equipment for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

-

-

Procedure: a. An excess amount of Direct Brown 27 is added to a known volume of the solvent (e.g., deionized water) in a flask. b. The flask is agitated in a constant temperature bath for a sufficient time to reach equilibrium (determined in the preliminary test, typically 24 to 48 hours). c. After reaching equilibrium, the mixture is allowed to stand to let the excess solid settle. d. The saturated solution is then centrifuged at a controlled temperature to separate the undissolved solid. e. A sample of the clear supernatant is carefully withdrawn. f. The concentration of Direct Brown 27 in the sample is determined using a suitable analytical method. A calibration curve should be prepared beforehand. g. The experiment should be performed in triplicate.

-

Data Presentation: The solubility is reported in g/L or mg/mL at the specified temperature.

Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility of Direct Brown 27 in various organic solvents.

Protocol for Organic Solvents:

-

Solvent Selection: Choose a range of organic solvents relevant to the intended application (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, etc.).

-

Procedure: a. Follow the same steps as the Flask Method described above, substituting the organic solvent for water. b. Ensure that the analytical method used for concentration determination is validated for the specific organic solvent. The solvent may interfere with certain analytical techniques. c. Pay close attention to solvent volatility and take appropriate safety precautions (e.g., work in a fume hood).

-

Data Analysis: Report the solubility in g/L or mg/mL for each organic solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a dye like Direct Brown 27.

Caption: General workflow for determining dye solubility.

Conclusion

While specific quantitative solubility data for Direct Brown 27 remains elusive in publicly accessible sources, this guide provides a thorough understanding of its qualitative solubility characteristics and the factors that influence them. The detailed experimental protocols outlined herein, based on established international guidelines, empower researchers and professionals to accurately determine the solubility of Direct Brown 27 in their laboratories for various aqueous and organic solvent systems. This information is essential for the effective and consistent application of this dye in its various industrial uses.

References

An In-depth Technical Guide to the Spectral Properties of C.I. Direct Brown 27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of C.I. Direct Brown 27, with a focus on its absorbance characteristics. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide also offers a generalized experimental protocol for determining such properties for azo dyes.

Introduction to this compound

This compound is a trisazo dye, identified by the Colour Index Number 31725 and CAS Registry Number 6360-29-8.[1] Its molecular formula is C₃₉H₂₄N₇Na₃O₉S₂.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are part of a larger conjugated system. This extended conjugation is responsible for the dye's ability to absorb light in the visible region of the electromagnetic spectrum, thus imparting color. Direct dyes, such as this compound, are so-named for their ability to be applied directly to cellulosic fibers like cotton.

Spectral Properties and Absorbance Data

Table 1: General Spectral Properties of Azo Dyes

| Property | Typical Value/Characteristic | Reference |

| Wavelength Range of Maximum Absorption (λmax) | Broad absorption in the visible range (400-700 nm) | [2][3] |

| Molar Absorptivity (ε) | High, due to the extended conjugated systems | [4] |

| Solvatochromism | The position of the absorbance peak can shift with solvent polarity | [2][3] |

| Effect of pH | Absorbance can be pH-dependent due to the protonation/deprotonation of functional groups | General Knowledge |

Experimental Protocol: UV-Vis Spectroscopy of an Azo Dye

The following is a generalized, yet detailed, methodology for determining the spectral properties of an azo dye such as this compound using UV-Vis spectroscopy.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water, ethanol, or dimethyl sulfoxide)[2][3]

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1x10⁻³ M). Ensure complete dissolution.

-

-

Preparation of Standard Solutions:

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-800 nm to cover both UV and visible regions).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute standard solution and then fill it with the same solution.

-

Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.

-

Repeat this process for all the standard solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra. This is the wavelength at which the dye absorbs the most light.

-

Using the absorbance values at λmax for the series of standard solutions, create a calibration curve by plotting absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the plot should be linear. The slope of this line will be the molar absorptivity (ε).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the spectral properties of an azo dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Toxicological data and safety profile of C.I. Direct Brown 27

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Brown 27 (CAS No. 6360-29-8; C.I. 31725) is a trisazo dye for which specific and comprehensive toxicological data is largely unavailable in publicly accessible literature.[1] This guide provides a detailed overview of the existing information on this compound and presents a safety assessment based on data from closely related and better-studied benzidine-based azo dyes, particularly C.I. Direct Brown 95. Due to its manufacturing process involving a benzidine derivative, this compound is presumed to share toxicological properties with other benzidine-based dyes, most notably the potential for carcinogenicity. This document adheres to stringent data presentation and visualization requirements to facilitate a thorough understanding of the potential risks associated with this compound.

Introduction to this compound

This compound is classified as a trisazo dye, indicating the presence of three azo bonds (-N=N-) in its molecular structure.[1] Its chemical formula is C39H24N7Na3O9S2, with a molecular weight of 867.75 g/mol .[1] The manufacturing process involves the use of 4-(4-Aminophenyl)benzenamine, a derivative of benzidine.[1] This structural characteristic is of high toxicological significance, as benzidine-based azo dyes are known to be metabolized to benzidine, a confirmed human carcinogen.

Toxicological Data

Acute Toxicity

Quantitative acute toxicity data for this compound is not available. For the related compound, C.I. Direct Brown 95, symptoms of acute exposure may include respiratory distress, dizziness, headache, nausea, and potential damage to the liver and kidneys.[2][3]

Subchronic Toxicity

A 13-week subchronic toxicity study was conducted by the National Cancer Institute on C.I. Direct Brown 95 in Fischer 344 rats. The findings from this study are crucial for understanding the potential long-term health effects.

Table 1: Subchronic Toxicity of C.I. Direct Brown 95 in Fischer 344 Rats

| Species | Route of Administration | Dose Levels (ppm) | Duration | Key Findings | Reference |

| Rat (Fischer 344) | Oral (in feed) | 0, 188, 375, 750, 1500, 3000 | 13 weeks | Hepatocellular carcinomas observed in one female rat at 1500 ppm. No tumors in male rats at any dose. | [2] |

Genotoxicity and Carcinogenicity

The primary toxicological concern for benzidine-based dyes is their carcinogenic potential. This is attributed to the in vivo metabolic cleavage of the azo bond, which releases free benzidine.

Table 2: Genotoxicity and Carcinogenicity Profile of Benzidine-Based Dyes

| Assay | Test Substance | Result | Conclusion | Reference |

| Carcinogenicity Bioassay | C.I. Direct Brown 95 | Positive | Demonstrated carcinogenicity in animal studies. | [2] |

| Carcinogenicity Classification | Benzidine | Group 1 | Carcinogenic to humans. | [4] |

| Metabolism | Benzidine-based dyes | Positive | Metabolized to benzidine in vivo. | [5] |

The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified benzidine as a known human carcinogen.[6] Azo dyes that are metabolized to benzidine are therefore considered to be potential human carcinogens.[7]

Experimental Protocols

NCI 13-Week Subchronic Toxicity Study of C.I. Direct Brown 95

-

Test Substance: C.I. Direct Brown 95

-

Species: Fischer 344 rats

-

Administration: The dye was administered in the feed to both male and female rats.

-

Dose Groups: Five dose levels were used: 188, 375, 750, 1500, and 3000 ppm, along with a control group (0 ppm).

-

Duration: 13 weeks.

-

Observations: Animals were monitored for clinical signs of toxicity. At the end of the study, a complete necropsy was performed, and tissues were examined microscopically for pathological changes.

-

Reference: National Toxicology Program, DHEW Publication No. (NIH) 78-1358.[2][7]

Mechanism of Toxicity: Metabolic Activation of Benzidine-Based Dyes

The primary mechanism of toxicity for this compound, as inferred from related compounds, involves the reductive cleavage of the azo bonds by azoreductases. These enzymes are present in the liver and intestinal microflora. This metabolic process releases aromatic amines, including the carcinogenic benzidine or its derivatives.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. C.I. DIRECT BROWN 95 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. C.I. Direct Brown 95 - Hazardous Agents | Haz-Map [haz-map.com]

- 5. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Brown 2 | C29H19N5Na2O7S | CID 17067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Direct Brown 27

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the environmental fate and biodegradability of Direct Brown 27 (CAS No. 6360-29-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known characteristics of trisazo dyes and outlines the requisite experimental protocols for a thorough environmental risk assessment.

Introduction

Direct Brown 27, identified by its CAS number 6360-29-8 and Colour Index name C.I. 31725, is a trisazo dye.[1] Its molecular formula is C₃₉H₂₄N₇Na₃O₉S₂.[1] Azo dyes are a significant class of synthetic organic colorants used extensively in the textile, paper, and leather industries. Due to their complex aromatic structures and the presence of one or more azo bonds (-N=N-), their release into the environment is a cause for concern. Understanding the environmental fate and biodegradability of Direct Brown 27 is crucial for assessing its potential ecological impact.

Chemical and Physical Properties

A summary of the known properties of Direct Brown 27 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6360-29-8 | [1] |

| C.I. Name | Direct Brown 27, 31725 | [1] |

| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ | [1] |

| Molecular Weight | 867.75 g/mol | [1] |

| Class | Trisazo | [1] |

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in various environmental compartments, including water, soil, and air.

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of dyes in the environment.

-

Photolysis: Azo dyes can be susceptible to photodegradation, where light energy breaks down the chemical structure. The rate of photolysis is dependent on factors like light intensity, pH, and the presence of other substances in the water that can act as photosensitizers. While specific data for Direct Brown 27 is unavailable, studies on "brown carbon" indicate that photodecay rate constants can be determined experimentally.[2][3][4]

-

Hydrolysis: Hydrolysis is the breakdown of a substance by reaction with water. The stability of the azo bond in Direct Brown 27 suggests that hydrolysis is likely to be a slow degradation process under typical environmental pH conditions (pH 5-9).

Biodegradation by microorganisms is a primary mechanism for the removal of azo dyes from the environment. This process is typically a two-step process involving anaerobic and aerobic stages.

-

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bonds by microbial enzymes, particularly azoreductases.[1][5] This initial step leads to the decolorization of the dye and the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye.

-

Aerobic Degradation: The aromatic amines produced during the anaerobic stage are generally more susceptible to aerobic (oxygen-rich) degradation.[5] Microorganisms can utilize these amines as a source of carbon and energy, potentially leading to their complete mineralization into carbon dioxide, water, and inorganic salts. A sequential anaerobic-aerobic treatment process is often most effective for the complete breakdown of azo dyes.[5]

Ecotoxicity

The potential ecotoxicity of Direct Brown 27 and its degradation products is a critical aspect of its environmental risk assessment. While specific data for this dye is not available, general information on azo dyes indicates potential risks to aquatic organisms. Acute toxicity testing with species like Daphnia magna is a common method to assess the ecotoxicity of dyes.[5] Phytotoxicity can be evaluated through seed germination assays.[6][7]

Experimental Protocols

To address the data gaps for Direct Brown 27, the following experimental protocols, based on OECD guidelines and established scientific methodologies, are recommended.

This test provides an initial screening of the biodegradability of Direct Brown 27 under aerobic conditions.

Methodology:

-

Test System: A mineral salts medium inoculated with a mixed population of microorganisms from a domestic wastewater treatment plant.

-

Test Substance: Direct Brown 27 is added as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Incubation: The test is run in the dark at a constant temperature (20-25°C) for 28 days.

-

Parameters Measured: Biodegradation is followed by measuring the consumption of dissolved oxygen (BOD) or the production of carbon dioxide (CO₂).

-

Analysis: The percentage of biodegradation is calculated based on the ratio of the measured BOD or CO₂ evolution to the theoretical maximum values.

This protocol is designed to assess the decolorization of Direct Brown 27 and the formation of aromatic amines under anaerobic conditions.

Methodology:

-

Inoculum: Anaerobic sludge from a wastewater treatment plant.

-

Medium: A suitable anaerobic mineral medium supplemented with a co-substrate (e.g., glucose) to support microbial activity.

-

Test Substance: Direct Brown 27 at a concentration of 50-100 mg/L.

-

Incubation: The test is conducted in sealed vessels in the absence of oxygen at 35-37°C.

-

Analysis:

-

Decolorization: Monitored by measuring the absorbance of the supernatant at the maximum wavelength of Direct Brown 27 using a UV-Vis spectrophotometer.

-

Metabolite Identification: The formation of aromatic amines is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

This test evaluates the acute toxicity of Direct Brown 27 to an aquatic invertebrate.

Methodology:

-

Test Organism: Daphnia magna.

-

Test Conditions: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of Direct Brown 27 in a defined aqueous medium.

-

Duration: 48 hours.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Analysis: The EC₅₀ (the concentration that causes immobilization in 50% of the test organisms) is calculated.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate of Direct Brown 27.

Caption: Generalized structure of Direct Brown 27.

Caption: General biodegradation pathway for azo dyes.

Caption: Workflow for environmental assessment.

Conclusion

While specific data on the environmental fate and biodegradability of Direct Brown 27 is scarce, the general behavior of trisazo dyes suggests a potential for persistence and the formation of hazardous aromatic amines under anaerobic conditions. A comprehensive environmental risk assessment requires the generation of empirical data through standardized testing protocols. The experimental workflows and methodologies outlined in this guide provide a framework for researchers and scientists to evaluate the environmental impact of Direct Brown 27 and to develop strategies for its safe handling and disposal. Further research is essential to fully characterize the environmental behavior of this specific dye.

References

- 1. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Co-photolysis of mixed chromophores affects atmospheric lifetimes of brown carbon - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00073G [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. omicsonline.org [omicsonline.org]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of C.I. Direct Brown 27

Introduction

C.I. Direct Brown 27 is a trisazo dye used in the textile and paper industries. Its chemical structure, characterized by three azo (-N=N-) groups, largely determines its thermal properties. Understanding the thermal stability and decomposition behavior of this dye is crucial for its safe handling, application, and for assessing its environmental fate, as thermal degradation can lead to the formation of potentially harmful aromatic amines. This guide provides a comprehensive overview of the analytical techniques used to evaluate the thermal properties of such dyes and presents expected findings based on related compounds.

Thermal Analysis Data

Due to the absence of specific data for this compound, the following table summarizes representative thermal decomposition data for a generic, structurally related aromatic azo dye, as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Value Range (°C) | Method | Observations |

| Onset of Decomposition (Tonset) | 250 - 350 | TGA | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 | DTG | The temperature at which the rate of weight loss is highest, indicating the most active decomposition phase. |

| Final Decomposition Temperature | > 600 | TGA | The temperature at which the majority of the volatile decomposition products have been released. |

| Residual Mass at 800 °C | 20 - 40% | TGA | The remaining char, indicative of the formation of thermally stable carbonaceous residue. |

| Glass Transition (Tg) | 120 - 180 | DSC | A reversible change in the amorphous regions of the dye from a rigid to a more flexible state. |

| Exothermic Decomposition Peak | 300 - 500 | DSC | Indicates that the decomposition process releases heat. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of azo dyes.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Procedure:

-

A small sample of the dye (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the dye as a function of temperature.

-

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

-

Procedure:

-

A small amount of the dye (typically 2-5 mg) is weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, as well as glass transitions.

-

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the dye.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A microgram-scale amount of the dye is placed in a pyrolysis probe.

-

The probe is inserted into the pyrolysis unit, which is interfaced with the GC injector.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

The thermal decomposition products (pyrolysate) are swept into the GC column.

-

The pyrolysate is separated based on volatility and interaction with the GC column stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of an azo dye.

4.2. Proposed Decomposition Pathway

The primary mechanism for the thermal decomposition of azo dyes is the cleavage of the azo bonds. For a trisazo dye like this compound, this would lead to the formation of various aromatic amines. The following diagram illustrates a plausible, generalized decomposition pathway.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of similar azo dyes. The primary thermal event is the cleavage of the azo bonds at elevated temperatures, leading to the formation of a complex mixture of aromatic amines. The analytical workflow described, employing TGA, DSC, and Py-GC/MS, provides a robust framework for the detailed characterization of the thermal properties of this and other azo dyes. Further research is warranted to obtain specific experimental data for this compound to confirm these expected behaviors.

Methodological & Application

Application Notes and Protocols for C.I. Direct Brown 27 in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of C.I. Direct Brown 27 in the dyeing of cellulosic textiles, such as cotton. The information is intended for a scientific audience and details the materials, equipment, and procedures required for a reproducible laboratory-scale exhaust dyeing process.

Introduction

This compound is a trisazo direct dye used for coloring cellulosic fibers. Like other direct dyes, it is water-soluble and can be applied directly to the substrate from an aqueous solution. The dyeing process relies on the substantivity of the dye for the fiber, which is enhanced by the addition of an electrolyte and the application of heat. Due to the nature of direct dyes, after-treatments are often necessary to improve the wash and light fastness of the dyed material.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| C.I. Name | Direct Brown 27 |

| C.I. Number | 31725 |

| CAS Number | 6360-29-8 |

| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ |

| Molecular Weight | 867.75 g/mol |

| Class | Trisazo |

| Solubility | Soluble in water |

| Appearance | Dark red-light brown powder |

Recommended Dyeing Protocol: Exhaust Method for Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound using the exhaust method. This method involves immersing the textile material in a dyebath of a specific liquor ratio, where the dye is gradually transferred to the fibers.

Materials and Equipment

-

This compound dye powder

-

Scoured and bleached 100% cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Soda ash (Na₂CO₃)

-

Cationic dye fixing agent

-

Acetic acid (CH₃COOH)

-

Laboratory-scale dyeing machine (e.g., beaker dyer)

-

Beakers and graduated cylinders

-

Stirring rods

-

Heating plate with magnetic stirrer

-

pH meter

-

Analytical balance

Experimental Procedure

A visual representation of the experimental workflow is provided below.

Step 1: Preparation of Dye Stock Solution

-

Accurately weigh the required amount of this compound dye powder based on the desired shade percentage (e.g., 1% on weight of fabric, owf).

-

Create a paste of the dye powder with a small amount of cold water.

-

Add boiling water to the paste while stirring continuously to ensure complete dissolution of the dye.

Step 2: Dyebath Setting

-

Set the dyebath with the required volume of water to achieve the desired material-to-liquor ratio (M:L), typically ranging from 1:10 to 1:20.

-

Add a small amount of soda ash (0.5-1% owf) to the dyebath to maintain a slightly alkaline pH.[1]

-

Add the prepared dye stock solution to the dyebath and stir well.

Step 3: Dyeing Process

-

Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of 40°C.

-

Run the dyeing machine for 15-20 minutes at this temperature to allow for initial dye uptake.[1]

-

Begin adding the required amount of salt (sodium chloride or Glauber's salt) to the dyebath. The total amount of salt will depend on the desired shade depth, typically ranging from 5% to 20% (owf).[1] The salt should be added in at least two to three portions at 10-15 minute intervals to ensure level dyeing.

-

After the final salt addition, gradually raise the temperature of the dyebath to a boil (approximately 95-100°C) over 30-45 minutes.

-

Continue the dyeing process at the boil for 45-60 minutes to allow for maximum dye exhaustion and fixation.[1]

-

After the dyeing cycle is complete, allow the dyebath to cool down gradually to about 60-70°C before removing the fabric.

Step 4: Rinsing and After-Treatment

-

Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye from the surface.

-

To improve the wash fastness, an after-treatment with a cationic dye fixing agent is recommended. Prepare a new bath with 1-2% (owf) of a cationic fixing agent and treat the dyed fabric at 40-60°C for 20-30 minutes. The pH of the fixing bath should be adjusted to be slightly acidic (pH 5-6) with acetic acid for optimal performance.

-

After the fixing treatment, give the fabric a final rinse with cold water.

Step 5: Drying

-

Squeeze the fabric to remove excess water and then air-dry or use a laboratory dryer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dyeing protocol and the expected fastness properties of this compound.

Table 1: Dyeing Process Parameters

| Parameter | Recommended Value |

| Dye Concentration (% owf) | 0.5 - 4.0 (depending on desired shade) |

| Material-to-Liquor Ratio | 1:10 to 1:20 |

| Soda Ash (% owf) | 0.5 - 1.0 |

| Salt Concentration (% owf) | 5 - 20 (for light to dark shades) |

| Initial Dyeing Temperature | 40°C |

| Dyeing Time at 40°C | 15 - 20 minutes |

| Rate of Temperature Rise | 1 - 2°C per minute |

| Final Dyeing Temperature | 95 - 100°C (Boil) |

| Dyeing Time at Boil | 45 - 60 minutes |

| Cationic Fixing Agent (% owf) | 1 - 2 |

| After-Treatment Temperature | 40 - 60°C |

| After-Treatment Time | 20 - 30 minutes |

| After-Treatment pH | 5 - 6 |

Table 2: Fastness Properties of this compound

| Fastness Test | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 2 | 2 |

| Soaping (Fading) | 2-3 | 2 |

| Soaping (Staining) | 4 | 4 |

| Water (Fading) | 2-3 | 1 |

| Water (Staining) | 4 | 1-2 |

Note: The fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key components and steps in the direct dyeing process of cotton.

This protocol provides a standardized method for the application of this compound to cotton textiles. Researchers should note that optimization of these parameters may be necessary depending on the specific equipment, substrate, and desired final properties of the dyed material. Adherence to good laboratory practices and safety procedures is essential when handling dyes and chemicals.

References

Application of Direct Brown 27 for Staining Leather Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Brown 27 is a water-soluble anionic dyestuff belonging to the direct dye class. Direct dyes are utilized in various industries for coloring cellulosic fibers, paper, and leather.[1][2] Their application in leather dyeing is attributed to their ability to impart strong, full colors.[2] This document provides detailed application notes and a generalized protocol for the use of Direct Brown 27 in staining leather samples for research and development purposes. Due to the limited availability of specific data for Direct Brown 27, the provided quantitative data is based on a similar direct dye, Direct Brown 95, and the protocol is a general guide for direct dyes on leather. Optimization for specific leather types and applications is recommended.

Data Presentation

| Property | Test Method | Rating |

| Light Fastness | IUF 402 | 5-6 |

| Washing Fastness | IUF 423 | 2-3 |

| Perspiration Fastness | IUF 426 | Not Specified |

| PVC Migration | IUF 442 | Not Specified |

| Rubbing Fastness (Dry) | - | 4 |

| Rubbing Fastness (Wet) | - | 3 |

| Solubility in Water | @ 80-85 °C | 35 g/L |

Note: The data presented is for Direct Brown 95 and should be considered as an illustrative example.[3][4] It is highly recommended to perform specific fastness tests on leather samples stained with Direct Brown 27 to determine its precise performance characteristics.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for staining leather samples with Direct Brown 27. This is a generalized procedure for direct dyes and may require optimization based on the specific type of leather (e.g., vegetable-tanned, chrome-tanned) and the desired color intensity.[2][6]

Materials

-

Leather samples (vegetable-tanned or chrome-tanned)

-

Direct Brown 27 dye powder

-

Distilled or deionized water

-

Formic acid (85%) or other suitable acid for pH adjustment

-

Fatliquor (optional, for re-oiling the leather)

-

Leather conditioner or finisher[9]

-

Beakers or dyeing vessels

-

Stirring rods

-

Heating plate or water bath

-

pH meter or pH strips

-

Protective gloves, eyewear, and lab coat

-

Soft cloths or sponges[7]

-

Drying rack

Protocol

-

Leather Preparation:

-

Thoroughly clean the leather surface to remove any dirt, oils, or existing finishes using a leather preparer or deglazer.[7][8]

-

Apply the preparer with a clean cloth in a circular motion.[9]

-

Allow the leather to dry completely before proceeding.[7]

-

For chrome-tanned leather, neutralization may be required to raise the pH of the hide, which can improve dye penetration and levelness.[2]

-

-

Dye Solution Preparation:

-

Weigh the desired amount of Direct Brown 27 dye powder. The concentration will depend on the desired shade, typically ranging from 1% to 15% of the leather's dry weight.[2]

-

Dissolve the dye powder in hot distilled water (approximately 60-80°C) with constant stirring to ensure complete dissolution.[3][5]

-

-

Dyeing Process:

-

Immerse the prepared leather sample into the dye bath. For drum dyeing, a long float (more water) and higher temperatures can improve the coverage of grain defects.[6]

-

The dyeing temperature should be maintained between 40-60°C.[10]

-

Agitate the leather sample in the dye bath periodically to ensure even dye uptake. The duration of dyeing can range from 30 minutes to several hours, depending on the desired penetration and color depth.

-

The pH of the dye bath can influence the dyeing process. For direct dyes, a pH above 5 can help with the levelness of the color.[2]

-

-

Fixation:

-

After the desired color is achieved, gradually lower the pH of the dye bath to approximately 3.5-4.0 by adding formic acid. This step helps to fix the dye to the leather fibers.

-

Continue agitation for another 15-30 minutes.

-

-

Rinsing and Fatliquoring (Optional):

-

Remove the leather from the dye bath and rinse it thoroughly with running water until the water runs clear.

-

To restore the oils and suppleness to the leather, a fatliquoring step can be performed according to the fatliquor manufacturer's instructions.

-

-

Drying:

-

Allow the leather to air dry slowly on a drying rack, away from direct heat or sunlight. Manipulate the leather periodically during drying to maintain its suppleness.

-

-

Finishing:

Mandatory Visualization

The following diagrams illustrate the experimental workflow for staining leather samples with Direct Brown 27.

Caption: Experimental workflow for staining leather samples.

Caption: Key factors influencing leather dyeing outcomes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fsw.cc [fsw.cc]

- 3. Direct Brown 95 for Leather - Direct Brown 95 and Direct Brown Rn [enochdye.en.made-in-china.com]

- 4. Direct Brown 95|CAS No: 6252-62-6 - Direct dye [chinainterdyes.com]

- 5. adityacolorchem.com [adityacolorchem.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. Step by Step Leather Dyeing [dharmatrading.com]

- 8. sancho-store.ch [sancho-store.ch]

- 9. A Basic Guide on How to Dye Leather — Gold Bark Leather [goldbarkleather.com]

- 10. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]

Application Notes & Protocols: C.I. Direct Brown 27 as a Model Compound in Wastewater Treatment Studies

Introduction

C.I. Direct Brown 27 is a disazo direct dye used in the textile, paper, and leather industries. Due to its complex aromatic structure and poor fixation rates during the dyeing process, a significant portion is released into industrial effluents, contributing to water pollution. Its stability and resistance to conventional degradation methods make it a challenging pollutant to remove. Consequently, this compound serves as an excellent model compound for evaluating the efficacy of various wastewater treatment technologies. These application notes provide an overview and detailed protocols for three common treatment methodologies: Adsorption, Advanced Oxidation Processes (AOPs), and Biodegradation.

Application Note: Adsorption

Adsorption is a widely used physicochemical process for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.[1][2] The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various low-cost adsorbents, including agricultural waste, natural materials, and activated carbon, have proven effective in removing dyes from aqueous solutions.[3][4]

The efficiency of adsorption is influenced by several key parameters:

-

pH: Affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like Direct Brown 27, lower pH values often lead to higher removal efficiency due to electrostatic attraction.[3][5]

-

Adsorbent Dosage: A higher dose generally increases the number of available active sites, enhancing dye removal up to a certain point.[3]

-

Contact Time: Adsorption is a time-dependent process that eventually reaches equilibrium.[3][5]

-

Initial Dye Concentration: Provides the driving force for mass transfer between the aqueous and solid phases.[2]

-

Temperature: Can indicate whether the adsorption process is endothermic or exothermic.[2]

Quantitative Data for Similar Direct Dyes

The following table summarizes adsorption data from studies using similar direct dyes, providing a benchmark for designing experiments with this compound.

| Adsorbent Material | Target Dye | Optimal pH | Adsorbent Dose (g/L) | Contact Time (min) | Removal Efficiency (%) | Adsorption Model | Reference |

| Activated Carbon from Sesame Shell | Direct Brown 103 | 3 | 4.8 | 19 | 84.5 | Freundlich | [4] |

| Zygophyllum gaetulum Stems | Direct Black 80 | ≤ 7 | 20 | 120 | 96.0 | Langmuir | [3][5] |

| Chitosan Hydrogel | Acid Red 27 | N/A | 0.2 | N/A | ~90 | Langmuir | [6] |

Experimental Workflow: Adsorption Study

Caption: Workflow for a typical batch adsorption experiment.

Protocol: Batch Adsorption Kinetics and Isotherms

-

Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount in deionized water.

-

Adsorbent Preparation: Prepare the chosen adsorbent (e.g., activated carbon, biomass). This typically involves washing with deionized water to remove impurities, drying in an oven (e.g., at 80-100°C) to constant weight, and sieving to obtain a uniform particle size.

-

Batch Adsorption Experiments:

-

Kinetic Study: Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 100 mL) of dye solution at a specific concentration (e.g., 50 mg/L) and optimal pH. Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature. Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 min).

-

Isotherm Study: Add a fixed amount of adsorbent to a series of flasks containing 100 mL of dye solution with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).[6] Agitate the flasks until equilibrium is reached (determined from the kinetic study).

-

-

Analysis:

-

Separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Calculate the residual dye concentration using a pre-established calibration curve.

-

-

Data Evaluation:

Application Note: Advanced Oxidation Processes (AOPs)

AOPs are a class of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[7] These processes are particularly effective for degrading recalcitrant and non-biodegradable compounds like azo dyes into simpler, less toxic molecules, and ultimately mineralizing them to CO2 and H2O.[8][9]

Common AOPs include:

-

Photocatalysis (e.g., UV/TiO₂ or UV/ZnO): Utilizes semiconductor photocatalysts that, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers react with water and oxygen to produce •OH radicals.[10]

-

Fenton and Photo-Fenton: Involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate •OH radicals. The process is enhanced by UV light (Photo-Fenton).[9]

-

Ozonation: Uses ozone (O₃), a powerful oxidant, which can directly react with pollutants or decompose to form •OH radicals.[11]

Quantitative Data for Similar Direct Dyes

The following table presents AOP data for similar direct dyes, which can be used as a reference for this compound studies.

| AOP Method | Target Dye | Catalyst/Reagent | Optimal pH | Reaction Time | Degradation Efficiency (%) | Reference |

| Sunlight/ZnO | Direct Brown RN | ZnO (0.5 g/L) | N/A | 40 min | Substantial | |

| UVA/TiO₂ | Direct Yellow 50 | TiO₂ (2 g/L) | 2 | 120 min | ~75 (lnC₀/C=1.4) | [10] |

| Visible Light/InVO₄-TiO₂ | Direct Brown 166 | InVO₄-TiO₂ | 7.2 | 30 min | >95 | [12] |

Mechanism: Heterogeneous Photocatalysis

Caption: Simplified mechanism of photocatalytic dye degradation.

Protocol: Photocatalytic Degradation using UV/TiO₂

-

Catalyst and Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mg/L).

-

Weigh the required amount of TiO₂ catalyst (e.g., to achieve a concentration of 1 g/L).[10]

-

-

Photoreactor Setup:

-

Place a specific volume of the dye solution (e.g., 250 mL) into a photoreactor vessel equipped with a UV lamp (e.g., UVA).

-

Add the TiO₂ catalyst to the solution to create a suspension.

-

-

Adsorption-Desorption Equilibrium:

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[13] Take an initial sample (t=0) at the end of this period.

-

-

Photocatalytic Reaction:

-

Turn on the UV lamp to initiate the photoreaction.

-

Maintain constant stirring to keep the catalyst suspended and ensure uniform irradiation.

-

Collect aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 min).[10]

-

-

Sample Analysis:

-

Immediately after collection, centrifuge each sample to separate the TiO₂ particles.[10]

-

Measure the absorbance of the clear supernatant at the λmax of the dye using a UV-Vis spectrophotometer.

-

-

Data Evaluation:

-

Calculate the degradation percentage over time.

-

Determine the reaction kinetics, which often follow a pseudo-first-order model.[14]

-

Application Note: Biodegradation

Biodegradation utilizes microorganisms, such as bacteria, fungi, and algae, to break down complex organic pollutants into simpler substances. For azo dyes like this compound, this process often occurs in a two-step sequence. First, under anaerobic (oxygen-deficient) conditions, the azo bond (-N=N-), responsible for the dye's color, is reductively cleaved, leading to decolorization and the formation of potentially toxic aromatic amines.[15] Subsequently, these aromatic amines can be mineralized under aerobic (oxygen-rich) conditions.[15][16]

The effectiveness of biodegradation depends on:

-

Microbial Strain: The specific enzymatic capabilities of the microorganisms are crucial.

-

Physicochemical Conditions: pH, temperature, and the presence of co-substrates (like glucose) significantly impact microbial activity and degradation rates.[17]

-

Oxygen Level: Sequential anaerobic and aerobic conditions are often required for complete mineralization.[15]

Quantitative Data for Similar Dyes

This table shows biodegradation results for similar brown dyes, offering insights for studies on this compound.

| Microbial Strain | Target Dye | Optimal pH | Optimal Temp (°C) | Time (h) | Decolorization Efficiency (%) | Reference |

| Pseudomonas aeruginosa | Brown 706 | 7 | 37 | 72 | 73.91 | [17] |

| Mixed Anaerobic/Aerobic | Direct Red 28 | N/A | N/A | N/A | Color effectively removed anaerobically | [15] |

| Mixed Anaerobic/Aerobic | Direct Black 38 | N/A | N/A | N/A | Color effectively removed anaerobically | [16] |

Logical Workflow: Biodegradation Study

Caption: Logical workflow for a two-stage biodegradation study.

Protocol: Bacterial Decolorization of this compound

-

Microorganism and Media:

-

Use a suitable bacterial strain, such as Pseudomonas aeruginosa, known for its dye-degrading capabilities.[17]

-

Prepare a nutrient broth or a mineral salt medium containing a carbon source (e.g., glucose) to support bacterial growth.

-

-

Inoculum Preparation: